molecular formula C11H12N2OS B1428365 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol CAS No. 1338979-34-2

1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol

Cat. No. B1428365
M. Wt: 220.29 g/mol
InChI Key: VJTCCWVNLFWRJK-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Synthesis and Characterization

1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol has been explored in the context of synthesis and characterization. It's noted for its biological and pharmaceutical significance, mainly due to the imidazole ring it contains. Imidazole rings are ionizable aromatic compounds that enhance pharmacokinetic characteristics, optimizing solubility and bioavailability parameters in medicinal chemistry. Various synthesis methods for imidazole-containing compounds have been developed due to their extensive biological activities, including antimicrobial and anticancer activities (Ramanathan, 2017).

Corrosion Inhibition

Research has investigated derivatives similar to 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol for their corrosion inhibition properties. A derivative, 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, along with others, showed promising results in protecting mild steel in sulfuric acid environments. These studies involve gravimetric, electrochemical, SEM, and computational methods, highlighting the protective layer formation on the metal surface and the mixed type behavior of these inhibitors (Ammal et al., 2018).

Thermodynamic and Electrochemical Properties

The thermodynamic and electrochemical properties of imidazole-2-thiols have been a subject of study, focusing on their oxidation and reduction potentials in different solutions. The research offers insights into substituent effects on these potentials and provides thermodynamic parameters, which are crucial for understanding the behavior of these compounds under various conditions (Po et al., 1991).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.


I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask!


properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-7-9(14-2)3-4-10(8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTCCWVNLFWRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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